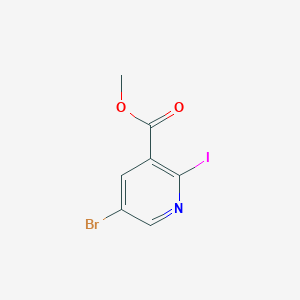
Methyl 5-bromo-2-iodonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-iodonicotinate is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of nicotinic acid, featuring both bromine and iodine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-iodonicotinate can be synthesized through a multi-step process involving the bromination and iodination of nicotinic acid derivatives. One common method involves the initial bromination of methyl nicotinate followed by iodination under controlled conditions. The reaction typically requires the use of bromine and iodine reagents in the presence of catalysts and solvents such as acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and iodination reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Various substituted nicotinates.
Coupling Reactions: Biaryl compounds and other complex aromatic structures.
Oxidation and Reduction: Different oxidation states of the nicotinate derivative.
Scientific Research Applications
Methyl 5-bromo-2-iodonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-iodonicotinate involves its interaction with molecular targets through its bromine and iodine substituents. These halogens can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include the modulation of enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Methyl 5-bromo-2-methoxynicotinate: Similar structure but with a methoxy group instead of iodine.
Methyl 5-chloro-2-iodonicotinate: Features a chlorine atom instead of bromine.
Methyl 5-bromo-2-fluoronicotinate: Contains a fluorine atom instead of iodine.
Uniqueness: Methyl 5-bromo-2-iodonicotinate is unique due to the presence of both bromine and iodine, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation makes it a versatile intermediate in organic synthesis, offering opportunities for the development of novel compounds with unique properties.
Properties
Molecular Formula |
C7H5BrINO2 |
|---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
methyl 5-bromo-2-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 |
InChI Key |
ZFRKLXSQBYKLFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















